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molecular formula C21H21FN2O5 B1435970 (S)-Desmethyl Citalopram Ethanedioate CAS No. 852172-06-6

(S)-Desmethyl Citalopram Ethanedioate

Cat. No. B1435970
M. Wt: 400.4 g/mol
InChI Key: KIBDQJQSZZNPGM-FYZYNONXSA-N
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Patent
US06768011B2

Procedure details

A solution of 1-[3-(N-methyl-ammonium)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran-carbonitrile (0.70 g, 2.24 mmol) and formaldehyde (0.5 mL, 6.7 mmol, 37% aqueous solution) in 98% formic acid (5 mL) was refluxed for 4 h. After cooling, 4 M HCI (2 mL) was added and the resulting mixture was evaporated. 1 M NaOH (50 mL) was added to the residue and extracted with Et2O (3×100 mL). The organic extract was washed with brine, dried and evaporated. The oxalate salt was isolated from acetone (0.22 g, 30%). DSC (open chamber), Tonset=157.73, Tpeak=160.80. The NMR-spectra were identical with those obtained from citalopram oxalate prepared in example 2. Anal. (C20H21N2O, C2H2O4, ¼ H2O) calcd. C: 63.06; H: 5.67; N: 6.69. Found C: 63.24; H: 5.65; N: 6.62.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][C@@:7]1([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[O:11][CH2:10][C:9]2[CH:12]=[C:13]([C:16]#[N:17])[CH:14]=[CH:15][C:8]1=2)C.[C:25]([OH:30])([C:27]([OH:29])=[O:28])=[O:26].O=C(C(=O)O)O>O>[C:27]([OH:29])(=[O:28])[C:25]([OH:30])=[O:26].[F:24][C:21]1[CH:20]=[CH:19][C:18]([C:7]2([CH2:6][CH2:5][CH2:4][NH:2][CH3:1])[C:8]3[C:9](=[CH:12][C:13]([C:16]#[N:17])=[CH:14][CH:15]=3)[CH2:10][O:11]2)=[CH:23][CH:22]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(O)C(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=O)O)(=O)O.FC1=CC=C(C=C1)C1(OCC2=CC(=CC=C12)C#N)CCCNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06768011B2

Procedure details

A solution of 1-[3-(N-methyl-ammonium)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran-carbonitrile (0.70 g, 2.24 mmol) and formaldehyde (0.5 mL, 6.7 mmol, 37% aqueous solution) in 98% formic acid (5 mL) was refluxed for 4 h. After cooling, 4 M HCI (2 mL) was added and the resulting mixture was evaporated. 1 M NaOH (50 mL) was added to the residue and extracted with Et2O (3×100 mL). The organic extract was washed with brine, dried and evaporated. The oxalate salt was isolated from acetone (0.22 g, 30%). DSC (open chamber), Tonset=157.73, Tpeak=160.80. The NMR-spectra were identical with those obtained from citalopram oxalate prepared in example 2. Anal. (C20H21N2O, C2H2O4, ¼ H2O) calcd. C: 63.06; H: 5.67; N: 6.69. Found C: 63.24; H: 5.65; N: 6.62.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][C@@:7]1([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[O:11][CH2:10][C:9]2[CH:12]=[C:13]([C:16]#[N:17])[CH:14]=[CH:15][C:8]1=2)C.[C:25]([OH:30])([C:27]([OH:29])=[O:28])=[O:26].O=C(C(=O)O)O>O>[C:27]([OH:29])(=[O:28])[C:25]([OH:30])=[O:26].[F:24][C:21]1[CH:20]=[CH:19][C:18]([C:7]2([CH2:6][CH2:5][CH2:4][NH:2][CH3:1])[C:8]3[C:9](=[CH:12][C:13]([C:16]#[N:17])=[CH:14][CH:15]=3)[CH2:10][O:11]2)=[CH:23][CH:22]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(O)C(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=O)O)(=O)O.FC1=CC=C(C=C1)C1(OCC2=CC(=CC=C12)C#N)CCCNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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